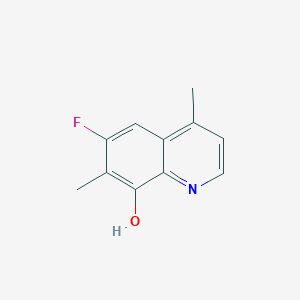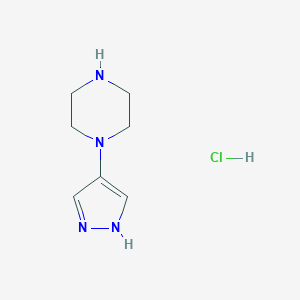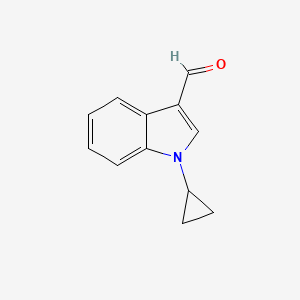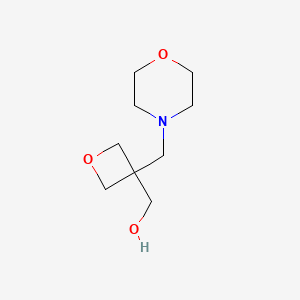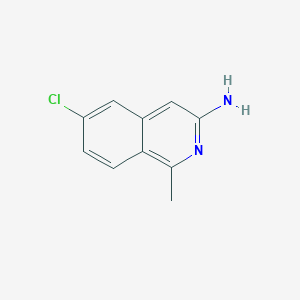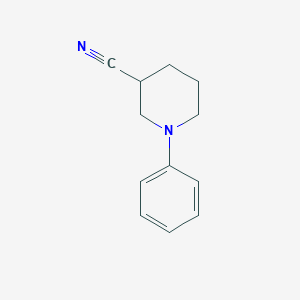
1-Phenylpiperidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpiperidine-3-carbonitrile is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a phenyl group and a nitrile group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-phenylpiperidine with cyanogen bromide under basic conditions. Another method includes the cyclization of N-phenyl-4-piperidone with potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenylpiperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly in the synthesis of analgesics and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
1-Phenylpiperidine-3-carbonitrile can be compared with other similar compounds such as:
Pethidine Intermediate A: A 4-phenylpiperidine derivative used as a precursor in the synthesis of the opioid analgesic pethidine.
Piperidine Derivatives: Various piperidine derivatives with different substituents that exhibit diverse chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Phenylpiperidin-3-carbonitril kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Pethidin-Zwischenprodukt A: Ein 4-Phenylpiperidinderivat, das als Vorläufer bei der Synthese des Opioidanalgetikums Pethidin verwendet wird.
Piperidinderivate: Verschiedene Piperidinderivate mit unterschiedlichen Substituenten, die unterschiedliche chemische und biologische Eigenschaften aufweisen.
Einzigartigkeit: 1-Phenylpiperidin-3-carbonitril ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Piperidinderivaten eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleiht.
Liste ähnlicher Verbindungen:
- Pethidin-Zwischenprodukt A
- 4-Phenylpiperidin
- 1-Methyl-4-phenylpiperidin
Diese detaillierte Übersicht bietet ein umfassendes Verständnis von 1-Phenylpiperidin-3-carbonitril, einschließlich seiner Herstellungsmethoden, chemischen Reaktionen, wissenschaftlichen Forschungsanwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-phenylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8,10H2 |
InChI-Schlüssel |
GDFZLLHNMUPSIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
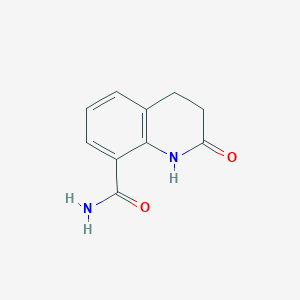
![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)
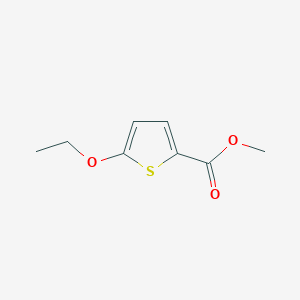
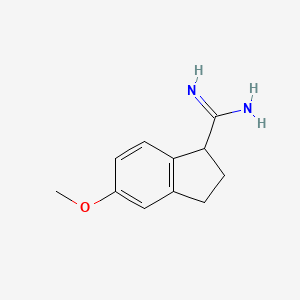
![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)



